molecular formula C9H13N5O4 B1384194 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one CAS No. 84222-50-4

2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one

Cat. No.: B1384194
CAS No.: 84222-50-4
M. Wt: 255.23 g/mol
InChI Key: NSYYAKAGSCRHJK-UHFFFAOYSA-N
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Description

2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one is a compound known for its structural similarity to ganciclovir, an antiviral medication. This compound is often referred to as the N-7 isomer of ganciclovir and has a molecular formula of C9H13N5O4 . It is a white to off-white solid that is slightly soluble in water and DMSO when heated .

Biochemical Analysis

Biochemical Properties

2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one plays a vital role in biochemical reactions, particularly in the context of antiviral activity. This compound interacts with several enzymes and proteins, including viral thymidine kinase, which phosphorylates it to an active triphosphate form. This active form can then inhibit viral DNA polymerase, preventing viral replication. The interactions between this compound and these biomolecules are essential for its antiviral properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with viral replication within infected cells. It impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting viral DNA synthesis. This inhibition leads to the suppression of viral proliferation and can induce apoptosis in infected cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with viral thymidine kinase and DNA polymerase. The compound is phosphorylated by thymidine kinase to form a triphosphate analog, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral DNA synthesis. Additionally, the compound can inhibit viral DNA polymerase directly, further preventing viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antiviral activity, although the potential for resistance development exists .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including bone marrow suppression and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its phosphorylation and incorporation into viral DNA. The compound interacts with enzymes such as viral thymidine kinase and DNA polymerase, which are crucial for its activation and antiviral activity. These interactions affect metabolic flux and metabolite levels, contributing to its overall efficacy in inhibiting viral replication .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to infected cells, where it can exert its antiviral effects. The compound’s distribution is influenced by factors such as cellular uptake, intracellular trafficking, and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus of infected cells, where it can interact with viral DNA polymerase and inhibit viral replication. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antiviral efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one typically involves the reaction of appropriate purine derivatives with hydroxymethyl and ethoxy groups under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for this compound are not

Properties

IUPAC Name

2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)14(3-11-7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYYAKAGSCRHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233146
Record name 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84222-50-4
Record name 2-Amino-1,7-dihydro-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84222-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC377967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-7-((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHYL)1,7-DIHYDRO-6H-PURIN-6-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4O2418X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one
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2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one
Reactant of Route 3
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one
Reactant of Route 4
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one
Reactant of Route 5
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one
Reactant of Route 6
Reactant of Route 6
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one

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